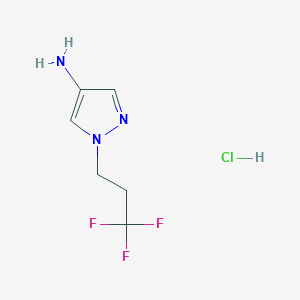

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)1-2-12-4-5(10)3-11-12;/h3-4H,1-2,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUNBXDMXCWAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-14-1 | |

| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as crystallization, filtration, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with analogous pyrazole-4-amine hydrochlorides, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

Key Observations:

- Fluorine Content: The trifluoropropyl group in the target compound provides three fluorine atoms, similar to 1-Ethyl-3-(trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride, but with a longer alkyl chain. This enhances lipophilicity compared to non-fluorinated analogs like 1-cyclopropyl derivatives .

- Steric and Electronic Effects : Trifluoromethyl groups (e.g., in C₅H₇ClF₃N₃) are strongly electron-withdrawing, which may reduce the basicity of the 4-amine group compared to the target compound’s trifluoropropyl substituent, which has weaker electron-withdrawing effects .

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(3,3,3-Trifluoropropyl)pyrazol-4-amine; hydrochloride

- Molecular Formula : C6H9ClF3N3

- Molecular Weight : 215.60 g/mol

- Canonical SMILES : C1=C(C=NN1CCC(F)(F)F)N.Cl

The compound features a pyrazole ring substituted at the 1-position with a trifluoropropyl group and at the 4-position with an amine group. The trifluoropropyl group introduces significant electronic and steric properties that may enhance its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Many compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazole compounds demonstrated high cytotoxicity against breast cancer cells (MCF-7) with minimal toxicity to normal cells .

- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The presence of the trifluoropropyl group may enhance the interaction with biological targets, potentially leading to improved efficacy.

Cytotoxicity Studies

A study focusing on related pyrazole compounds reported that modifications in the structure could lead to enhanced cytotoxic effects against cancer cells. For example, compounds structurally similar to this compound were synthesized and evaluated for their ability to induce apoptosis in MCF-7 cells. Results indicated that these compounds exhibited significantly higher cytotoxicity compared to standard treatments like Tamoxifen .

Structure-Activity Relationship (SAR)

The electronic effects imparted by the trifluoropropyl group are hypothesized to play a crucial role in the biological activity of this compound. A comparative analysis of several pyrazole derivatives revealed that those with halogenated substituents exhibited increased reactivity and enhanced biological activity due to their ability to interact more effectively with cellular targets .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine | Iodine at position 4 | Increased reactivity due to iodine |

| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol | Bromine instead of iodine | Less electronegative halogen |

| 5-[5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol]-1,3,4-thiadiazol-2-amine | Contains thiadiazole ring | Different heterocyclic structure |

This table illustrates how variations in substituents can influence the biological activity of pyrazole derivatives. The unique trifluoropropyl substitution is believed to enhance both reactivity and selectivity towards biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride, and how can purity be optimized?

Category : Synthesis & Purification Answer : A common method involves coupling a pyrazole precursor (e.g., 4-iodo-pyrazole derivatives) with 3,3,3-trifluoropropylamine under Buchwald-Hartwig amination conditions. Key steps include:

- Use of copper(I) bromide and cesium carbonate as catalysts/base (e.g., 35°C reaction temperature in DMSO) .

- Acidic workup (HCl) to isolate the hydrochloride salt.

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity ≥95% is achievable with rigorous solvent selection and inert atmosphere conditions.

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Category : Structural Characterization Answer : Essential characterization methods include:

- NMR Spectroscopy : Confirm trifluoropropyl chain integration (e.g., H NMR: δ ~3.5–4.0 ppm for CHCF; F NMR for CF groups) .

- HRMS : Validate molecular weight (e.g., [M+H] expected for CHClFN; deviations <2 ppm indicate purity) .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Category : Physicochemical Properties Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in methanol/ethanol, and poorly in water. Stability in DMSO stock solutions is limited to 1–2 weeks at -20°C .

- Storage : Store as a hydrochloride salt at -20°C under inert gas (N) to prevent hydrolysis of the trifluoropropyl group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Category : Process Chemistry Answer :

- Catalyst Screening : Test palladium/copper dual catalysts (e.g., Pd(OAc)/Xantphos) to enhance coupling efficiency for pyrazole-amine bonds .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., amine deprotonation or CF group activation).

- Workup Optimization : Use liquid-liquid extraction (e.g., DCM/HO) to minimize product loss. Yield improvements (>20%) are achievable with precise pH control during HCl salt precipitation .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Category : Stability Analysis Answer :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the pyrazole ring, generating 3,3,3-trifluoropropylamine and pyrazole-4-carboxylic acid derivatives. Monitor via F NMR for CF group retention .

- Basic Conditions (pH >10) : Degradation of the amine hydrochloride to free base, reducing solubility. LC-MS can detect dimerization byproducts (e.g., via Michael addition) .

Q. How can contradictions in spectral data (e.g., HRMS vs. NMR) be resolved during characterization?

Category : Data Interpretation Answer :

- Isotopic Pattern Analysis : HRMS isotopic clusters (e.g., Cl/CF contributions) may mask impurities. Compare experimental/theoretical patterns using software like mMass .

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing pyrazole C4 vs. C5 carbons) .

- Elemental Analysis : Validate %C/%H/%N to confirm stoichiometry, especially if fluorine content complicates HRMS interpretation .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during trifluoropropyl group introduction?

Category : Reaction Mechanism Answer :

- Protecting Groups : Temporarily protect the pyrazole NH with Boc groups to prevent undesired N-alkylation .

- Temperature Control : Maintain reactions below 40°C to minimize radical side pathways (common with CF-containing reagents) .

- Stoichiometry : Use a 1.2:1 molar ratio of trifluoropropyl halide to pyrazole amine to avoid di-alkylation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.